molecular formula C9H12N2S2 B14696906 Hydrazinecarbodithioic acid, 1-methyl-, phenylmethyl ester CAS No. 25554-81-8

Hydrazinecarbodithioic acid, 1-methyl-, phenylmethyl ester

Cat. No.: B14696906
CAS No.: 25554-81-8
M. Wt: 212.3 g/mol
InChI Key: LVWZTAJAEIEHNR-UHFFFAOYSA-N
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Description

Hydrazinecarbodithioic acid, 1-methyl-, phenylmethyl ester is an organic compound with a complex structure that includes hydrazine, carbodithioic acid, and phenylmethyl ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarbodithioic acid, 1-methyl-, phenylmethyl ester typically involves the reaction of hydrazine derivatives with carbon disulfide and subsequent esterification. One common method includes the following steps:

    Reaction with Carbon Disulfide: Hydrazine derivatives react with carbon disulfide to form dithiocarbazate intermediates.

    Esterification: The intermediate is then esterified using phenylmethyl halides under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarbodithioic acid, 1-methyl-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester or hydrazine moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted hydrazines, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Hydrazinecarbodithioic acid, 1-methyl-, phenylmethyl ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of Hydrazinecarbodithioic acid, 1-methyl-, phenylmethyl ester involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and other proteins that are critical for cellular functions.

    Pathways Involved: The compound may interfere with metabolic pathways, leading to the inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarbodithioic acid, 1-methyl-, methyl ester
  • Hydrazinecarbodithioic acid, 1-methyl-, ethyl ester
  • Hydrazinecarbodithioic acid, 1-methyl-, butyl ester

Uniqueness

Hydrazinecarbodithioic acid, 1-methyl-, phenylmethyl ester stands out due to its phenylmethyl ester group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

25554-81-8

Molecular Formula

C9H12N2S2

Molecular Weight

212.3 g/mol

IUPAC Name

benzyl N-amino-N-methylcarbamodithioate

InChI

InChI=1S/C9H12N2S2/c1-11(10)9(12)13-7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3

InChI Key

LVWZTAJAEIEHNR-UHFFFAOYSA-N

Canonical SMILES

CN(C(=S)SCC1=CC=CC=C1)N

Origin of Product

United States

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